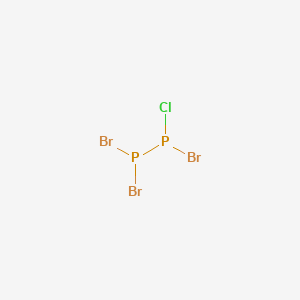
1,1,2-Tribromo-2-chlorodiphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Tribromo-2-chlorodiphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of three bromine atoms and one chlorine atom attached to a diphosphane backbone
Métodos De Preparación
The synthesis of 1,1,2-Tribromo-2-chlorodiphosphane typically involves the reaction of phosphorus trichloride with bromine in the presence of a catalyst. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1,1,2-Tribromo-2-chlorodiphosphane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other substituents. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2-Tribromo-2-chlorodiphosphane has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe.
Medicine: There is interest in its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,1,2-Tribromo-2-chlorodiphosphane exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The bromine and chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
1,1,2-Tribromo-2-chlorodiphosphane can be compared to other similar compounds such as 1,1,1-Tribromo-2,2,2-trichloroethane and 1,1,2-Tribromoethane. These compounds share some structural similarities but differ in their chemical properties and reactivity. The presence of the diphosphane backbone in this compound makes it unique and gives it distinct chemical behavior.
Similar Compounds
1,1,1-Tribromo-2,2,2-trichloroethane: A compound with three bromine and three chlorine atoms attached to an ethane backbone.
1,1,2-Tribromoethane: A compound with three bromine atoms attached to an ethane backbone.
Propiedades
Número CAS |
157252-04-5 |
|---|---|
Fórmula molecular |
Br3ClP2 |
Peso molecular |
337.11 g/mol |
Nombre IUPAC |
dibromo-[bromo(chloro)phosphanyl]phosphane |
InChI |
InChI=1S/Br3ClP2/c1-5(2)6(3)4 |
Clave InChI |
CSOMKJLELMZSEM-UHFFFAOYSA-N |
SMILES canónico |
P(P(Br)Br)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


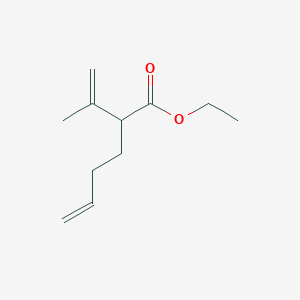
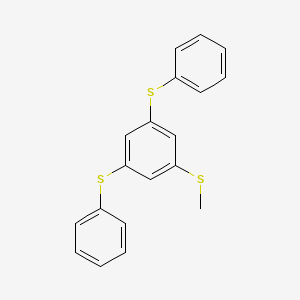
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)



![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
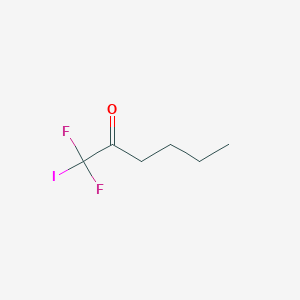
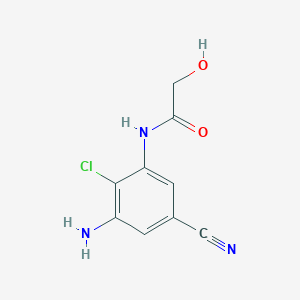
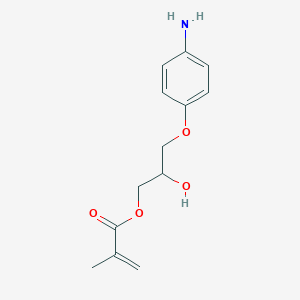
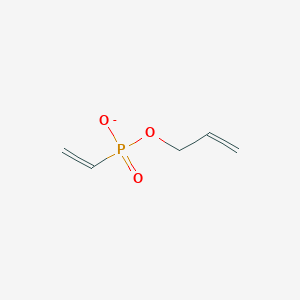
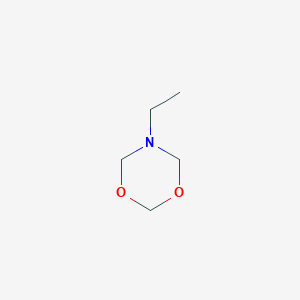
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
